B-Ring Hydrogen Bond Donor Deletion vs. Osajin
Osajin 4'-methyl ether differs from its parent compound osajin by a single O-methylation at the 4' position of the B-ring. This modification eliminates one hydrogen bond donor (HBD count: 1 vs. 2 for osajin), increases the computed partition coefficient (XlogP 6.20, AlogP 5.87), and raises the molecular weight from 404.46 to 418.48 g/mol [1][2]. The topological polar surface area (TPSA) is reduced (65.00 Ų vs. ~76.0 Ų estimated for osajin), consistent with improved predicted membrane permeability [1]. The 4'-OH → 4'-OCH₃ substitution is a well-validated medicinal chemistry strategy for enhancing metabolic stability by blocking Phase II glucuronidation/sulfation at that position [3].
| Evidence Dimension | Hydrogen bond donor count / Calculated lipophilicity |
|---|---|
| Target Compound Data | HBD = 1; HBA = 5; XlogP = 6.20; AlogP = 5.87; TPSA = 65.00 Ų; MW = 418.48 g/mol |
| Comparator Or Baseline | Osajin: HBD = 2; HBA = 5; XlogP ~5.5 (estimated); TPSA ~76 Ų (estimated); MW = 404.46 g/mol |
| Quantified Difference | ΔHBD = −1; ΔXlogP ≈ +0.7; ΔTPSA ≈ −11 Ų; ΔMW = +14.02 g/mol |
| Conditions | In silico calculated properties (XlogP, AlogP, TPSA via admetSAR 2 / Plantaedb); osajin MW and formula from DrugFuture monograph |
Why This Matters
The reduced HBD count and increased lipophilicity predict superior membrane permeability and reduced Phase II metabolic clearance compared to osajin, making this compound a preferred scaffold for cell-based assays requiring higher intracellular exposure.
- [1] Plantaedb. Osajin 4'-methyl ether – Physicochemical properties: XlogP 6.20, AlogP 5.87, TPSA 65.00 Ų, HBD 1, HBA 5, MW 418.50 g/mol. View Source
- [2] DrugFuture. Osajin Monograph: CAS 482-53-1, C₂₅H₂₄O₅, MW 404.46. View Source
- [3] Wen, L., et al. Methylation of flavonoids: Chemical structures, bioactivities, progress and perspectives for biotechnological production. Enzyme Microb. Technol. 150, 109860 (2021). View Source
